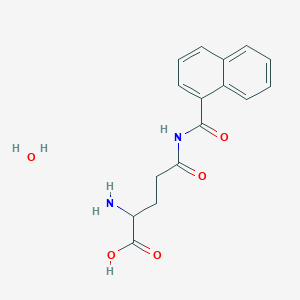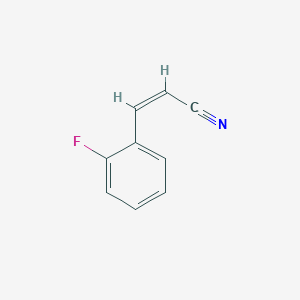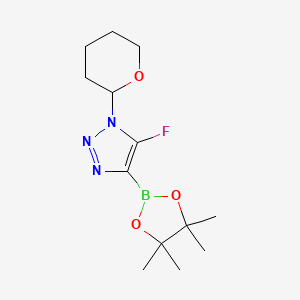
Testosterone-d3 Propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Testosterone-d3 Propionate is a synthetic derivative of testosterone, a naturally occurring androgen hormone. It is a deuterated form of testosterone propionate, where three hydrogen atoms are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolism of testosterone due to the stability and traceability of deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Testosterone-d3 Propionate typically involves the esterification of testosterone with propionic acid in the presence of a deuterium source. The reaction is carried out under anhydrous conditions to prevent hydrolysis. Common reagents include deuterated propionic acid and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Testosterone-d3 Propionate undergoes various chemical reactions, including:
Oxidation: Conversion to 17-ketosteroids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: Ester hydrolysis to yield free testosterone and propionic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products
Oxidation: 17-ketosteroids.
Reduction: 17β-hydroxy derivatives.
Substitution: Free testosterone and propionic acid.
Aplicaciones Científicas De Investigación
Testosterone-d3 Propionate is widely used in scientific research due to its stability and traceability. Its applications include:
Chemistry: Studying the metabolic pathways and degradation products of testosterone.
Biology: Investigating the role of testosterone in cellular processes and its interaction with androgen receptors.
Medicine: Researching the pharmacokinetics and pharmacodynamics of testosterone replacement therapies.
Industry: Developing and testing new formulations of testosterone-based drugs.
Mecanismo De Acción
Testosterone-d3 Propionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The primary molecular targets include the androgen receptor and various enzymes involved in steroid metabolism. The pathways involved include the androgen receptor signaling pathway and the conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase.
Comparación Con Compuestos Similares
Testosterone-d3 Propionate is compared with other testosterone esters such as:
Testosterone Enanthate: Longer half-life and less frequent dosing.
Testosterone Cypionate: Similar to enanthate but with a slightly longer half-life.
Testosterone Undecanoate: Longest half-life, used for very infrequent dosing.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research settings where precise tracking of testosterone metabolism is required.
List of Similar Compounds
- Testosterone Enanthate
- Testosterone Cypionate
- Testosterone Undecanoate
- Testosterone Phenylpropionate
Propiedades
Fórmula molecular |
C22H32O3 |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1/i8D2,19D |
Clave InChI |
PDMMFKSKQVNJMI-QKDKVBLDSA-N |
SMILES isomérico |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OC(=O)CC |
SMILES canónico |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


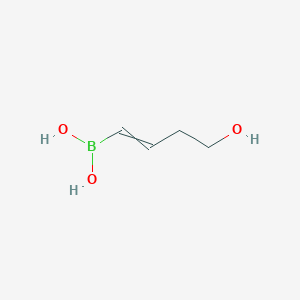
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
![(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)
![benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13404540.png)
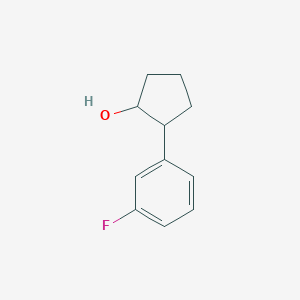

![(3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13404556.png)
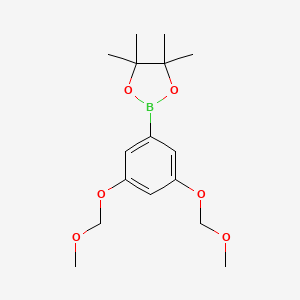

![3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404571.png)

